1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) is a triacylglycerol (TAG) molecule investigated for its potential as a cocoa butter replacer (CBR) [, , , ]. Its structural similarity to cocoa butter, particularly in terms of fatty acid composition and melting characteristics, makes it a suitable candidate for replicating the desirable properties of cocoa butter in various applications [, , , ].
Beyond its enzymatic synthesis, SSO is studied in the context of its interactions with other TAG molecules, particularly in binary mixtures [, ]. These studies investigate the phase behavior, polymorphic transitions, and thermal properties of SSO in blends with other TAGs like tristearin (SSS) and 1,3-distearoyl-2-oleoyl-glycerol (SOS) [, ]. Such analyses provide valuable insights into the crystallization kinetics, microstructure formation, and overall physicochemical properties of SSO-containing mixtures [, ].
This compound can be derived from natural fats, such as mango kernel fat, which contains a complex mixture of triacylglycerols including 1,2-distearoyl-3-oleoyl-rac-glycerol. It falls under the classification of triacylglycerols, which are esters formed from glycerol and three fatty acids. The specific structure of 1,2-distearoyl-3-oleoyl-rac-glycerol gives it unique physical and chemical properties that are useful in various applications, such as emulsifiers and stabilizers in food products .
The synthesis of 1,2-distearoyl-3-oleoyl-rac-glycerol can be achieved through several methods, including enzymatic acidolysis and chemical interesterification.
This method involves the use of lipases to catalyze the reaction between glycerol and fatty acids. The process typically occurs in a solvent-free system, allowing for higher yields and purity of the desired product. Key parameters include:
This method involves the rearrangement of fatty acids on glycerol molecules using chemical catalysts. Conditions for this reaction may include:
The compound exhibits unique melting characteristics due to its fatty acid composition. It typically has a melting point that varies depending on its polymorphic form, which can be influenced by temperature and processing conditions.
1,2-Distearoyl-3-oleoyl-rac-glycerol participates in various chemical reactions typical of triacylglycerols:
In the presence of water and enzymes (lipases), it can undergo hydrolysis to release free fatty acids and glycerol.
This reaction can occur with alcohols to produce biodiesel or other glycerides.
As mentioned earlier, it can also undergo interesterification with other fats or oils to modify its properties for specific applications.
The mechanism of action for 1,2-distearoyl-3-oleoyl-rac-glycerol primarily involves its role as an emulsifier in food systems. The compound stabilizes oil-in-water emulsions by reducing interfacial tension between oil droplets and water. This action is facilitated by its amphiphilic nature due to the presence of both hydrophobic stearic acid chains and a hydrophilic glycerol backbone.
Additionally, its ability to crystallize into different polymorphic forms allows it to impact textural properties in food products significantly .
1,2-Distearoyl-3-oleoyl-rac-glycerol finds applications across various fields:
It is utilized as an emulsifier and stabilizer in margarine, spreads, and confectionery products due to its ability to improve texture and mouthfeel.
The compound serves as an excipient in drug formulations, enhancing solubility and bioavailability of poorly soluble drugs.
It is used in creams and lotions for its emollient properties, contributing to skin hydration and texture improvement.
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